Trifluoromethyl vs. Chloro Substituent: Impact on Lipophilicity and Metabolic Stability
The 7-trifluoromethyl group in the target compound replaces the 6-chloro substituent found in CHEBI:104014 [2]. Trifluoromethyl groups are well-established to increase lipophilicity (Hansch π ≈ 0.88 vs. 0.71 for Cl), enhance metabolic stability by blocking oxidative metabolism at the site of substitution, and modulate hydrogen-bonding capacity [1]. Although direct logP or metabolic stability data for the target compound are not available in the public domain, the structural replacement of chlorine with trifluoromethyl is predicted to yield a significant difference in both logD and CYP450-mediated oxidation rates, which is critical for procurement when in vivo pharmacokinetics are a selection criterion.
| Evidence Dimension | Lipophilicity (Hansch π) and metabolic stability (qualitative class inference) |
|---|---|
| Target Compound Data | 7-CF3 substituent (Hansch π ≈ 0.88 for CF3) |
| Comparator Or Baseline | 6-Cl substituent in CHEBI:104014 (Hansch π ≈ 0.71 for Cl) |
| Quantified Difference | Δπ ≈ +0.17; additional metabolic blockade advantage (no quantitative data available for this specific pair) |
| Conditions | Hansch π values from standard fragment-based lipophilicity tables; no experimental logD or intrinsic clearance data are reported for either compound. |
Why This Matters
Even without direct experimental data for this precise pair, the well-documented property differences between CF3 and Cl substituents inform the selection of this compound in drug discovery programs where higher lipophilicity and improved metabolic stability are desired.
- [1] Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. doi:10.1021/jm1013693 [for general CF3 vs. Cl properties] View Source
- [2] ChEBI. (n.d.). CHEBI:104014 - 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-quinolinamine. Retrieved from https://www.ebi.ac.uk/chebi/CHEBI:104014 View Source
